N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S3/c1-10-4-14(27-7-10)16(24)20-17-21-22-18(29-17)28-8-15(23)19-6-11-2-3-12-13(5-11)26-9-25-12/h2-5,7H,6,8-9H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMQUNCRHZYAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide is a complex organic compound with a promising profile in medicinal chemistry, particularly in oncology. Its structure includes multiple bioactive moieties that contribute to its potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.54 g/mol. It typically exhibits a purity of around 95% when synthesized for research purposes. The compound features a benzo[d][1,3]dioxole group, which has been associated with various biological activities including antitumor effects.
Target and Mode of Action
Research indicates that compounds similar to this compound target specific pathways involved in cell growth and apoptosis. Notably, it has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines such as HeLa cells. The compound's mechanism likely involves:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Causing interruptions at the S-phase and G2/M-phase of the cell cycle.
Biochemical Pathways
The biological activity suggests that the compound may affect pathways related to cell proliferation and survival. In vitro studies have demonstrated potent growth inhibition with IC50 values generally below 5 μM against various human cancer cell lines.
In Vitro Activity
A series of studies have evaluated the cytotoxic effects of this compound against multiple human cancer cell lines. The results indicate significant anticancer potential:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | < 5 | Induces apoptosis |
| MKN-45 | < 5 | Cell cycle arrest |
| Other Lines | Varies | Growth inhibition observed |
These findings underscore the compound's potential as an antitumor agent.
Case Studies
Recent research has focused on the synthesis and biological evaluation of related thiadiazole derivatives. For example, a study highlighted the optimization of structure–activity relationships leading to the identification of potent inhibitors against c-Met phosphorylation in cancer cells . This suggests that modifications to the thiadiazole moiety can enhance biological activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating therapeutic potential. Although specific data on this compound is limited, related compounds have demonstrated favorable profiles in preclinical models .
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylthiophene-2-carboxamide is characterized by a combination of thiadiazole and thiophene moieties, which contribute to its biological activity. The molecular formula is , with a molecular weight of 442.5 g/mol .
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiophene derivatives exhibit promising antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .
Anticancer Properties
Several studies have focused on the anticancer potential of compounds similar to this compound. For example, derivatives of thiadiazole have been evaluated for their efficacy against cancer cell lines such as MCF7 (breast cancer) and others. These studies often employ assays like the Sulforhodamine B assay to determine cell viability post-treatment .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of thiadiazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, a set of novel compounds structurally related to this compound were tested against multiple cancer cell lines. Compounds demonstrated significant growth inhibition percentages (PGIs), suggesting potential for further development into therapeutic agents .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Purity and Yield :
- Nitrothiophene carboxamides in achieved purities of 42–99.05% via LCMS and NMR, depending on substituents .
- Compound 78 (benzodioxole-thiazole) had a moderate yield of 34%, reflecting challenges in coupling sterically hindered aromatic groups .
Pharmacological and Physicochemical Properties
Antibacterial Activity
Nitrothiophene carboxamides (–6) exhibit narrow-spectrum antibacterial activity, likely targeting membrane integrity or enzyme inhibition . The absence of a nitro group in the target compound may shift its activity toward other mechanisms, such as kinase inhibition or apoptosis induction, as seen in thiadiazole derivatives .
Lipophilicity and Bioavailability
The benzodioxole group in the target compound enhances lipophilicity (clogP ≈ 3.5 predicted), comparable to compound 78 in , which incorporates a methylthio group for balanced solubility . In contrast, nitrothiophene derivatives (–6) have higher polarity (clogP ≈ 2.1–2.8) due to nitro and carboxylic acid groups .
Key Differentiators
Benzodioxole vs.
Thiadiazole vs. Thiazole Core : The 1,3,4-thiadiazole core in the target compound may enhance π-stacking interactions in enzyme binding compared to thiazole-based analogues .
Thioether Linkage : The thioethyl bridge in the target compound provides conformational flexibility, unlike rigid oxadiazole or cyclopropane linkers in analogues .
Q & A
Q. What are the optimized synthetic routes for this compound, considering heterocyclic coupling efficiency?
- Methodological Answer : The synthesis involves sequential heterocyclic coupling reactions. Key steps include:
- Thioether formation : Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with a benzylthio-thiadiazole precursor under reflux in dry acetone with anhydrous K₂CO₃ as a base (3–6 hours) .
- Amide coupling : Introducing the benzo[d][1,3]dioxol-5-ylmethyl group via chloroacetyl chloride in dioxane with triethylamine at 20–25°C, followed by recrystallization from ethanol-DMF mixtures .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for final isolation.
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H and 13C NMR : Confirm the presence of the benzo[d][1,3]dioxol methylene group (δ ~4.8–5.2 ppm) and thiadiazole/thiophene carboxamide protons (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amine N–H bonds (~3200–3400 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Q. How is preliminary cytotoxicity screening conducted for this compound?
- Methodological Answer :
- Cell Lines : Use standardized panels (e.g., NCI-60) or cancer-specific lines (e.g., MCF-7, HepG2).
- Protocol : Incubate cells with 1–100 µM compound for 48–72 hours, followed by MTT assay. IC₅₀ values <10 µM warrant further study .
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions with cancer-related protein targets?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or apoptosis regulators (Bcl-2) based on structural motifs .
- Validation : Correlate docking scores (e.g., binding energy < −8 kcal/mol) with in vitro IC₅₀ values. Adjust protonation states using Epik for accuracy .
Q. What strategies resolve contradictory data on biological activity across cell lines?
- Methodological Answer :
- Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
- Dose-Response Curves : Test 8–10 concentrations in triplicate to minimize variability.
- Combination Studies : Pair with cisplatin or paclitaxel to assess synergy (e.g., Combination Index <1 via CompuSyn) .
Q. How can structure-activity relationships (SAR) be established for the benzo[d][1,3]dioxol moiety?
- Methodological Answer :
- Systematic Substitution : Replace the methylene group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups.
- In Silico Modeling : Calculate logP and polar surface area to predict permeability (e.g., SwissADME).
- Biological Testing : Compare IC₅₀ values against parent compound; >2-fold improvement indicates SAR significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
